
4SC-202
Beschreibung
Overview of 4SC-202 as an Epigenetic Modulator
This compound is characterized as an orally administered small molecule that functions as an epigenetic modulator. Its mechanism of action is considered unique due to its dual inhibitory activity. This compound inhibits both lysine-specific demethylase 1 (LSD1) and class I histone deacetylase proteins (HDAC1, HDAC2, and HDAC3). 4sc.commdpi.com4sc.comaacrjournals.orgbiospace.comresearchgate.net These enzymes are key players in modifying histone proteins, around which DNA is wrapped. By inhibiting LSD1 and specific HDACs, this compound alters the methylation and acetylation patterns of histones, consequently influencing gene expression. biospace.com This modulation can lead to the activation or silencing of genes, potentially reversing aberrant gene activity observed in cancer cells. 4sc.combiospace.com Unlike some other HDAC inhibitors, preclinical data suggests that this compound does not significantly harm the viability of anti-tumor T cells, which is a notable differentiation. 4sc.comascopubs.org
Historical Context of this compound Development and Clinical Translation
The development of this compound has progressed from preclinical investigations through to clinical evaluation. Preclinical studies extensively explored its anti-proliferative activity across a wide range of human tumor cell lines and in various in vivo tumor models representing different cancer indications. firstwordpharma.comnih.gov These studies demonstrated promising anti-tumor activity and favorable pharmacokinetic characteristics. firstwordpharma.com The translational path led to a Phase I clinical trial, the TOPAS study (NCT01344707), which investigated this compound in patients with advanced hematological malignancies. izb-online.deasco.orgresearchgate.netresearchgate.net This first-in-human study, which completed enrollment, provided initial insights into the compound's effects in a clinical setting. izb-online.deasco.org The positive signs observed in this trial, including instances of objective responses and long-term disease stabilization in heavily pre-treated patients, supported further clinical development. 4sc.com4sc.combiospace.comascopubs.orgizb-online.deasco.org4sc.com The concept of translational medicine, aiming to bridge the gap between basic research findings and clinical applications, is relevant to the progression of compounds like this compound through development phases. sitem-insel.chox.ac.uk The promising preclinical data, particularly concerning its immune-modulating capacity and potential synergy with immunotherapy, has informed subsequent clinical translation efforts, including studies combining this compound with checkpoint inhibitors. 4sc.com4sc.comascopubs.org4sc.com
Significance of this compound in Oncology Research
The significance of this compound in oncology research stems from its unique dual epigenetic targeting mechanism and its observed effects in various cancer models. Its ability to inhibit both LSD1 and class I HDACs addresses key epigenetic dysregulations frequently found in malignancies. 4sc.commdpi.com4sc.comaacrjournals.orgbiospace.comresearchgate.net Research has highlighted its potential to restore silenced genes or downregulate excessively active regions in cancer cells, thereby interfering with mechanisms that promote cancer genesis and metastasis. 4sc.com
Preclinical studies have demonstrated the cytotoxic and cytostatic effects of this compound in a variety of cancer types, including atypical teratoid/rhabdoid tumors (ATRT), medulloblastoma, hepatocellular carcinoma, urothelial carcinoma, colon cancer, triple-negative breast cancer (TNBC), cutaneous T cell lymphoma (CTCL), and osteosarcoma. mdpi.comaacrjournals.orgresearchgate.netnih.govresearchgate.netresearchgate.netmdpi.com These studies have shown that this compound can inhibit cell proliferation, induce apoptosis, and reduce tumor growth in vivo. mdpi.comaacrjournals.orgnih.gov
A particularly significant area of research focuses on the impact of this compound on cancer stem cells (CSCs). CSCs are a subpopulation of cancer cells believed to be responsible for tumor initiation, metastasis, and recurrence, and they are often resistant to conventional therapies. mdpi.comaacrjournals.orgresearchgate.net4sc.com Studies suggest that this compound may target these cancer stem-like populations, potentially reducing their numbers and inhibiting their self-renewal capacity. mdpi.comaacrjournals.orgizb-online.deasco.orgresearchgate.netmdpi.com For instance, research in ATRT and TNBC models indicated that this compound treatment reduced the expression of cancer stem cell markers and decreased the population of cells with stem-like features. mdpi.comaacrjournals.orgnih.govresearchgate.netmdpi.com
Furthermore, research into this compound has revealed its capacity to modulate the tumor microenvironment and enhance the anti-tumor immune response. 4sc.com4sc.combiospace.comascopubs.org Preclinical data suggests that this compound can increase the infiltration of immune cells into the tumor and make cancer cells more visible to the immune system by upregulating tumor-associated antigens and downregulating immunosuppressive factors. 4sc.comascopubs.org This immune-priming effect provides a strong rationale for investigating this compound in combination with immunotherapies, such as checkpoint inhibitors, particularly in cancers that are otherwise resistant to such treatments. 4sc.comascopubs.org4sc.com Studies combining this compound with checkpoint inhibitors in mouse models have shown synergistic anti-tumor activity. 4sc.comascopubs.org
Data from the Phase I TOPAS study in hematological malignancies, while primarily focused on safety and pharmacokinetics, also provided early indications of anti-tumor activity, with some patients achieving objective responses (complete or partial remission) and a notable proportion experiencing long-term disease stabilization. 4sc.comizb-online.deasco.org4sc.com
The research findings underscore the multifaceted potential of this compound as an epigenetic therapeutic agent in oncology, acting not only through direct effects on cancer cell growth and survival but also by influencing the tumor stem cell compartment and modulating the anti-tumor immune response.
Selected Preclinical Research Findings on this compound
Cancer Model | Observed Effects | Source |
Atypical Teratoid/Rhabdoid Tumor | Cytotoxic and cytostatic effects, reduction of cancer stem cell markers (SOX2, CD133, FOXM1), inhibition in 2D and 3D culture models. mdpi.comnih.gov | mdpi.comnih.gov |
Medulloblastoma | Cytostatic and cytotoxic effects, inhibition of Hedgehog (HH)/Gli signaling. mdpi.comnih.gov | mdpi.comnih.gov |
Triple Negative Breast Cancer | Cytotoxic and cytostatic effects, reduced cancer cell migration, reduced tumor burden and metastasis in vivo, reduced ALDH-high CSC population. aacrjournals.orgmdpi.com | aacrjournals.orgmdpi.com |
Colorectal Cancer | Reduced proliferation and survival in human cells, inhibited tumor growth in vivo, synergistic effect with anti-PD1 in a syngeneic mouse model. ascopubs.orgresearchgate.net | ascopubs.orgresearchgate.net |
Cutaneous T Cell Lymphoma | Effectively inhibits growth, induces cell death preceded by G2/M arrest. researchgate.netresearchgate.net | researchgate.netresearchgate.net |
Osteosarcoma | Inhibits cell growth in vitro and in vivo. researchgate.net | researchgate.net |
Hematological Malignancies | Promising signs of anti-tumor efficacy in Phase I study (TOPAS), including objective responses and disease stabilization. 4sc.comizb-online.deasco.org4sc.com | 4sc.comizb-online.deasco.org |
Phase I TOPAS Study (NCT01344707) - Key Research Observations (Hematological Malignancies)
Observation | Detail | Source |
Patients Treated | 24 (intensively pretreated) 4sc.comizb-online.deasco.org | 4sc.comizb-online.deasco.org |
Anti-tumor Efficacy Signs | Observed, including objective responses (CR, PR) and disease stabilization. 4sc.comizb-online.deasco.org4sc.com | 4sc.comizb-online.deasco.org |
Disease Stabilization | 50% of patients had disease stabilization for > 100 days. izb-online.de | izb-online.de |
Long-term Stabilization | 13% stabilized for over a year, one patient for over 2 years. izb-online.de | izb-online.de |
Objective Responses | One complete remission (28 months), one partial responder (8 months). 4sc.comizb-online.de4sc.com | 4sc.comizb-online.de4sc.com |
Biomarker Response | Modulation of Wnt pathway gene-signature, HDAC inhibition, lysine (B10760008) acetylation observed. asco.org | asco.org |
Eigenschaften
IUPAC Name |
(E)-N-(2-aminophenyl)-3-[1-[4-(1-methylpyrazol-4-yl)phenyl]sulfonylpyrrol-3-yl]prop-2-enamide;4-methylbenzenesulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O3S.C7H8O3S/c1-27-16-19(14-25-27)18-7-9-20(10-8-18)32(30,31)28-13-12-17(15-28)6-11-23(29)26-22-5-3-2-4-21(22)24;1-6-2-4-7(5-3-6)11(8,9)10/h2-16H,24H2,1H3,(H,26,29);2-5H,1H3,(H,8,9,10)/b11-6+; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAVXAZDVNICKFJ-ICSBZGNSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CN1C=C(C=N1)C2=CC=C(C=C2)S(=O)(=O)N3C=CC(=C3)C=CC(=O)NC4=CC=CC=C4N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CN1C=C(C=N1)C2=CC=C(C=C2)S(=O)(=O)N3C=CC(=C3)/C=C/C(=O)NC4=CC=CC=C4N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H29N5O6S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
619.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1186222-89-8 | |
Record name | Domatinostat tosylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1186222898 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Propenamide, N-(2-aminophenyl)-3-[1-[[4-(1-methyl-1H-pyrazol-4-yl) phenyl]sulfonyl]-1H-pyrrol-3-yl]-, (2E)-, 4- | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DOMATINOSTAT TOSYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9PW28FR8VD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Molecular Mechanisms of Action of 4sc 202
Inhibition of Histone Deacetylases (HDACs)
Histone deacetylases are enzymes that remove acetyl groups from lysine (B10760008) residues on histone and non-histone proteins. medkoo.comcancer.gov This deacetylation generally leads to a more condensed chromatin structure, which is associated with transcriptional repression. researchgate.net By inhibiting HDACs, 4SC-202 promotes the accumulation of acetylated histones, leading to a more open chromatin conformation and altered gene transcription. medkoo.comcancer.gov
Specificity for Class I HDACs (HDAC1, HDAC2, HDAC3)
This compound demonstrates selective inhibitory activity towards Class I HDAC enzymes. researchgate.netxcessbio.comnih.govmedkoo.comcancer.govmedchemexpress.commedchemexpress.comtargetmol.com Specifically, it has shown potent inhibition of HDAC1, HDAC2, and HDAC3. researchgate.netxcessbio.comnih.govmedkoo.commedchemexpress.commedchemexpress.comtargetmol.comselleckchem.com This selectivity for Class I HDACs differentiates this compound from pan-HDAC inhibitors that target multiple classes of HDACs. nih.govfirstwordpharma.commdpi.com Research indicates that this compound has significantly lower inhibitory activity against other HDAC classes, such as Class IIa, IIb, and IV. researchgate.netxcessbio.com
Data on the inhibitory activity (IC50 values) of this compound against specific HDAC isoforms:
Target | IC50 (µM) | Source |
HDAC1 | 1.20 | xcessbio.commedkoo.commedchemexpress.commedchemexpress.comtargetmol.comselleckchem.com |
HDAC2 | 1.12 | xcessbio.commedkoo.commedchemexpress.commedchemexpress.comtargetmol.comselleckchem.com |
HDAC3 | 0.57 | xcessbio.commedkoo.commedchemexpress.commedchemexpress.comtargetmol.comselleckchem.com |
HDAC4 | >15 | researchgate.net |
HDAC5 | >15 | researchgate.net |
HDAC6 | >15 | researchgate.net |
HDAC7 | >15 | researchgate.net |
HDAC8 | >15* | researchgate.net |
HDAC9 | >15 | researchgate.net |
HDAC10 | >15 | researchgate.net |
HDAC11 | >15 | researchgate.net |
*Note: Some sources indicate this compound also targets HDAC8 mdpi.com, while others list an IC50 >15 µM researchgate.net.
Impact on Histone Acetylation Patterns (e.g., H3K27ac)
Inhibition of Class I HDACs by this compound leads to an accumulation of acetylated histones. medkoo.comcancer.gov Studies have specifically shown that this compound treatment increases the global levels of histone H3 lysine 27 acetylation (H3K27ac). aacrjournals.orgfrontiersin.orgoup.comnih.govoup.com H3K27ac is a key epigenetic mark generally associated with active enhancers and promoters, indicating active gene transcription. researchgate.netaacrjournals.orgfrontiersin.orgnih.gov This increase in H3K27ac is observed around the transcriptional start sites (TSS) of genes following this compound treatment. frontiersin.orgnih.govoup.com
Effects on Chromatin Remodeling and Gene Transcription
The accumulation of acetylated histones induced by this compound's inhibition of Class I HDACs is linked to chromatin remodeling. medkoo.comcancer.govnih.gov This altered chromatin structure can influence the accessibility of DNA to transcription factors and the transcriptional machinery, leading to changes in gene expression. biospace.commedkoo.comcancer.govselleckchem.comnih.gov this compound can promote the expression of some genes while suppressing others, ultimately contributing to cellular differentiation and reduced proliferation in cancer cells. biospace.com Research suggests that the effects on gene expression mediated by this compound can involve proteins like BRD4 and MYC, which interact with regulatory sequences near target genes following changes in histone acetylation. biospace.comfrontiersin.orgoup.comnih.govoup.com Specific examples include the induction of the cell cycle inhibitor p21 (CDKN1A) and modulation of genes involved in pathways like Wnt and Hedgehog signaling. asco.orgmedkoo.comfrontiersin.orgascopubs.orgresearchgate.net
Inhibition of Lysine-Specific Demethylase 1A (LSD1/KDM1A)
In addition to inhibiting HDACs, this compound also targets Lysine-Specific Demethylase 1A (LSD1), also known as KDM1A. 4sc.comresearchgate.netasco.orgxcessbio.comnih.govedisongroup.commedchemexpress.commedchemexpress.comselleckchem.comfrontiersin.orgnih.gov4sc.comnih.govnsf.gov LSD1 is an epigenetic enzyme that removes methyl groups, primarily from mono- or di-methylated lysine 4 of histone H3 (H3K4me1/2), a mark often associated with transcriptional activation. frontiersin.org LSD1 can function as a transcriptional corepressor, often in complex with other proteins including HDACs. edisongroup.comfrontiersin.orgdrugbank.com
Impact on Histone Methylation Patterns (e.g., H3K4me2)
Inhibition of LSD1 by this compound impacts histone methylation patterns. Specifically, it can lead to an increase in the methylation levels of H3K4, such as H3K4me2. xcessbio.combiospace.commedchemexpress.comfrontiersin.org An increase in H3K4me2 is generally associated with transcriptionally active chromatin. xcessbio.comfrontiersin.org Studies have shown that this compound can globally increase H3K4me3 levels around the TSS of genes. frontiersin.orgnih.govoup.com
Dual Epigenetic Modulatory Effects
The ability of this compound to simultaneously inhibit both Class I HDACs and LSD1 provides a dual epigenetic modulatory effect. 4sc.comasco.orgedisongroup.commedkoo.comfirstwordpharma.comnih.govnih.govnsf.govaacrjournals.org This unique mechanism of action allows this compound to influence both histone acetylation and methylation patterns, offering a more comprehensive approach to epigenetic reprogramming compared to inhibitors targeting only one of these enzyme types. 4sc.comedisongroup.com This dual inhibition can lead to coordinated changes in chromatin structure and gene expression, potentially affecting multiple signaling pathways involved in cancer progression and enhancing anti-tumor immunity. 4sc.comasco.orgedisongroup.combiospace.com4sc.com
Downstream Signaling Pathway Modulation
The epigenetic modifications induced by this compound result in the modulation of several downstream signaling cascades, contributing to its observed anti-tumor effects.
WNT Signaling Pathway Inhibition
This compound has been shown to target the WNT signaling pathway. izb-online.deasco.org Enzymatic inhibition by this compound leads to transcriptional repression of WNT signaling. asco.org Modulation of the WNT pathway gene signature has been observed in blood samples from patients treated with this compound. izb-online.deasco.org Studies suggest that this compound inhibits WNT signaling in cancer cells through epigenetic modifications, which may contribute to the inhibition of cancer stem cell properties. izb-online.de4sc.com
Hedgehog (HH)/GLI Signaling Pathway Inhibition
This compound blocks oncogenic Hedgehog (HH)/GLI signaling. nih.govnih.gov This inhibition is achieved by targeting Class I HDACs rather than LSD1. nih.govresearchgate.net this compound effectively blocks GLI activation and the expression of Hedgehog target genes, even in cells that have developed resistance to smoothened (SMO) inhibitors, which are standard targeted therapies for Hedgehog-driven cancers. nih.govnih.govresearchgate.net This SMO-independent mode of action suggests that this compound could be effective against Hedgehog-driven malignancies that are refractory to standard SMO inhibitor therapy. nih.govnih.govaacrjournals.org Studies in medulloblastoma cells have shown that this compound inhibits Hedgehog expression and reduces immunoreactivity for hedgehog. nih.gov
AKT Pathway Inhibition
Research indicates that AKT activation may be a significant factor in resistance to domatinostat (this compound). medchemexpress.cominvivochem.commedchemexpress.com The cytotoxicity of this compound is significantly enhanced in colorectal cancer (CRC) cells when AKT activity is inhibited (e.g., by perifosine (B1684339) or MK-2206) or through AKT1-shRNA knockdown. medchemexpress.cominvivochem.commedchemexpress.com Conversely, the exogenous expression of constitutively active AKT1 decreases the sensitivity of cells to this compound. medchemexpress.cominvivochem.commedchemexpress.com These findings suggest that targeting the AKT pathway can potentiate the effects of this compound.
NF-κB Pathway Suppression
This compound suppresses the activation of the NF-κB pathway. nih.govashpublications.org Studies in myelodysplastic syndrome (MDS) cells have shown that this compound induces apoptosis, and this effect is linked to the NF-κB pathway. nih.govashpublications.org Up-regulation of heme oxygenase-1 (HO-1) can attenuate the this compound-induced suppression of the NF-κB pathway, thereby reducing the efficacy of this compound. nih.gov Conversely, down-regulation of HO-1 enhances the sensitivity of cells to this compound. nih.gov The suppression of the NF-κB pathway by this compound may occur through a mechanism involving LSD1. nih.gov
STAT3/TWIST1 Pathway Inhibition
This compound, particularly in combination with metformin (B114582), has been shown to inhibit the STAT3/TWIST1 axis. frontiersin.orgdovepress.comresearchgate.netnih.gov This inhibition contributes to the reduction of epithelial-mesenchymal transition (EMT), migration, and invasion in oral squamous cell carcinoma (OSCC) cells. frontiersin.orgdovepress.comresearchgate.netnih.gov The combination treatment reduces the phosphorylation level of STAT3 and suppresses the expression of TWIST1. dovepress.comnih.gov Overexpression of TWIST1 can counteract the inhibitory effects of this compound and metformin on migration and invasion. dovepress.comnih.gov The proposed mechanism involves metformin suppressing STAT3 via the AMPK/mTOR pathway and this compound suppressing HDAC3 enzymatic activity, which prevents it from forming a complex that activates STAT3. frontiersin.orgresearchgate.net
Cell Cycle Perturbation and Apoptosis Induction
A key aspect of this compound's mechanism is its ability to disrupt the normal cell cycle progression and trigger programmed cell death (apoptosis) in cancer cells. ontosight.ai This is a critical pathway for eliminating damaged or unwanted cells, and its dysregulation is a hallmark of cancer.
G2/M Cell Cycle Arrest
Studies have shown that this compound treatment leads to a significant accumulation of cancer cells in the G2/M phase of the cell cycle. medchemexpress.commedkoo.comresearchgate.netnih.govashpublications.orgselleckchem.comlifetechindia.comnih.govaacrjournals.orgnih.govselleckchem.com This arrest occurs before the cells undergo death. researchgate.netnih.govnih.gov The G2/M phase is a critical checkpoint before mitosis, where the cell prepares for division. Halting the cell cycle at this stage prevents uncontrolled proliferation of cancer cells.
Research in cutaneous T cell lymphoma (CTCL) cells demonstrated that the G2/M arrest induced by this compound was independent of de novo transcription, enforced expression of HDAC1, or knockdown/knockout of LSD1, suggesting additional mechanisms are involved in this effect. researchgate.netnih.govnih.gov In colorectal cancer (CRC) cells, this compound also induced a dramatic G2-M arrest. medchemexpress.commedkoo.comlifetechindia.com Similarly, in osteosarcoma cells, this compound treatment resulted in a G2/M arrest. aacrjournals.org This effect has been observed in a dose-dependent manner in SKM-1 myelodysplastic syndrome cells. nih.gov
Induction of Apoptosis (Caspase Activation)
In addition to causing cell cycle arrest, this compound effectively induces apoptosis in various cancer cell types. medchemexpress.commedkoo.commedchemexpress.comontosight.aiashpublications.orglifetechindia.comnih.govnih.govfirstwordpharma.com Apoptosis is characterized by a series of biochemical events, including the activation of caspases, a family of proteases that execute the dismantling of the cell. nih.gov
Studies have shown that this compound treatment leads to increased caspase activity. medchemexpress.commedchemexpress.comlifetechindia.com Specifically, it has been shown to up-regulate cleaved caspase-3 and caspase-9. medchemexpress.comashpublications.orgnih.gov Inhibition of caspases by inhibitors like z-VAD-CHO and z-DVED-CHO significantly alleviates the cytotoxicity exerted by this compound in CRC cells, indicating that apoptosis plays a major role in its anti-cancer activity. medchemexpress.commedkoo.commedchemexpress.comlifetechindia.com
In hepatocellular carcinoma (HCC) cells, this compound activated the mitochondrial apoptosis pathway, evidenced by mitochondrial permeability transition pore (mPTP) opening, cytochrome C cytosol release, and caspase-3/-9 activation. nih.gov Furthermore, this compound induced the activation of apoptosis signal-regulating kinase 1 (ASK1), which translocates to mitochondria and associates with cyclophilin-D (Cyp-D), a key component of mPTP. lifetechindia.comnih.gov This ASK1-Cyp-D complexation appears necessary for mediating this compound-induced apoptosis. nih.gov Knockdown of ASK1 largely inhibited this compound-induced mitochondrial apoptosis events. nih.gov
In myelodysplastic syndrome cells, this compound induced apoptosis by up-regulating BAX and cleaved caspase-3/9 and down-regulating BCL-2. medchemexpress.comashpublications.org This induction of apoptosis was shown to occur through the NF-κB-mediated HO-1 pathway. ashpublications.org
The induction of apoptosis by this compound has been observed to be dose- and time-dependent in SKM-1 cells. nih.gov
Anti-mitotic Effects and Microtubule Formation Inhibition
Beyond its epigenetic and cell cycle effects, this compound also demonstrates potent anti-mitotic activity. medkoo.comfirstwordpharma.com Mitosis is the process of nuclear cell division, crucial for cell proliferation. Disrupting this process is a direct way to inhibit cancer cell growth.
This compound interferes with the normal development of the mitotic spindle, which is essential for the proper segregation of chromosomes during cell division. selleckchem.comnih.govfirstwordpharma.com This interference can lead to collapsed spindle apparatus and multiple nucleation centers. selleckchem.comselleckchem.com
Time-lapse microscopy studies have confirmed that this compound can inhibit the formation of the mitotic spindle in cells. researchgate.netnih.govnih.gov An in vitro tubulin polymerization assay revealed that this compound can directly inhibit microtubule formation. researchgate.netnih.govnih.gov Microtubules are key components of the mitotic spindle, and their proper assembly and disassembly are critical for successful mitosis. By inhibiting microtubule formation, this compound acts as a microtubule-destabilizing agent. researchgate.netnih.gov This disruption of the mitotic spindle is likely a contributing factor to the observed G2/M arrest in cancer cells. nih.gov
Summary of Key Findings on this compound's Mechanism of Action
Mechanism | Observed Effects | Cell Lines/Models Studied | Key Molecules Involved |
Class I HDAC Inhibition | Increased histone acetylation, altered gene expression | Various cancer cell lines | HDAC1, HDAC2, HDAC3 |
LSD1 Inhibition | Altered histone methylation, altered gene expression | Various cancer cell lines | LSD1 |
G2/M Cell Cycle Arrest | Accumulation of cells in G2/M phase | CTCL, CRC, Osteosarcoma, MDS (SKM-1) | CDK1 (down-regulated), p21 (up-regulated) ashpublications.org |
Apoptosis Induction | Increased caspase activity (caspase-3, caspase-9), up-regulation of BAX, down-regulation of BCL-2, cytochrome C release, mPTP opening | CTCL, CRC, HCC, MDS (SKM-1) | Caspase-3, Caspase-9, BAX, BCL-2, ASK1, Cyp-D, NF-κB, HO-1 |
Anti-mitotic Effects / Microtubule Inhibition | Interference with mitotic spindle formation, collapsed spindle apparatus, multiple nucleation centers, inhibition of tubulin polymerization | CTCL, HeLa | Tubulin, Mitotic Spindle components |
Preclinical Research and in Vitro/in Vivo Studies
In Vivo Xenograft Models and Tumor Growth Reduction
In vivo studies using xenograft models have demonstrated that 4SC-202 can lead to a reduction in tumor growth in various cancer types. nih.govmdpi.commdpi.comresearchgate.netnih.govnih.govnih.govnih.govnsf.govnih.govdrugbank.com
In oral squamous cell carcinoma (OSCC) xenograft models, combined treatment with metformin (B114582) and this compound synergistically inhibited tumor growth. nih.govresearchgate.net In pancreatic cancer, this compound treatment significantly reduced tumor size in immune-deficient mice bearing L3.6 xenografts. oup.com Furthermore, domatinostat showed a significant synergistic antitumor effect in combination with gemcitabine (B846)/nab-paclitaxel in preclinical pancreatic cancer models in vivo. nih.gov
In osteosarcoma xenograft models using immunodeficient mice, this compound decreased the growth of established human tumor xenografts. nih.govnih.govresearchgate.net Studies in Atypical Teratoid/Rhabdoid Tumors (ATRT) suggest that this compound is an important potential cancer therapeutic to be investigated in vivo, based on its in vitro effects. nih.govnih.gov In a murine model of triple-negative breast cancer (TNBC), this compound treatment of tumors revealed reduced tumor burden and lung metastasis. nsf.gov For myelodysplastic syndromes (MDS), administration of this compound in NOD/SCID mice injected with SKM-1 cells suppressed MDS cell growth. nih.gov
This compound (120 mg/kg p.o.) has shown pronounced anti-tumor activity in both A549 NSCLC xenograft and RKO27 colon carcinoma models. selleckchem.comglpbio.comselleckchem.com
In Vivo Xenograft Model Findings
Cancer Type | Model | Key Findings | Source |
Oral Squamous Cell Carcinoma | Xenograft (with metformin combination) | Synergistically inhibited tumor growth | nih.govresearchgate.net |
Pancreatic Cancer | L3.6 xenografts in immune-deficient mice | Significantly reduced tumor size | oup.com |
Pancreatic Cancer | Preclinical models (with gemcitabine/nab-paclitaxel) | Significant synergistic antitumor effect | nih.gov |
Osteosarcoma | Human tumor xenografts in immunodeficient mice | Decreased tumor growth | nih.govnih.govresearchgate.net |
Myelodysplastic Syndromes | SKM-1 cells in NOD/SCID mice | Suppressed MDS cell growth | nih.gov |
NSCLC | A549 xenograft | Pronounced anti-tumor activity | selleckchem.comglpbio.comselleckchem.com |
Colon Carcinoma | RKO27 model | Pronounced anti-tumor activity | selleckchem.comglpbio.comselleckchem.com |
TNBC | 4T1 murine model | Reduced tumor burden and lung metastasis | nsf.gov |
Effects on Cancer Stem Cells (CSCs)
Cancer stem cells (CSCs) are a subpopulation of tumor cells characterized by their ability to self-renew and differentiate, contributing to tumor initiation, progression, metastasis, and resistance to therapy. frontiersin.org4sc.com Preclinical research indicates that this compound may target these cancer stem-like cell populations. mdpi.comnsf.gov
Modulation of Stem Cell Markers (e.g., SOX2, CD133, FOXM1)
Studies in atypical teratoid/rhabdoid tumor (ATRT) cell lines and 3D scaffold models have shown that this compound reduces the expression of cancer stem cell markers such as SOX2, CD133, and FOXM1. mdpi.comresearchgate.netnih.govnih.gov Single-cell RNA sequencing data from ATRT spheroids treated with this compound revealed a reduced population of cells overexpressing stem cell-related genes, including SOX2. mdpi.comresearchgate.netnih.gov Flow cytometry and immunofluorescence on 3D ATRT models further supported these findings, indicating a decrease in the number of cells expressing CD133, FOXM1, and SOX2 after this compound treatment. mdpi.comresearchgate.netnih.gov FOXM1 is closely linked to cancer cell stem cell properties like proliferation, self-renewal, and tumorigenesis, and its expression is affected by this compound. mdpi.comnih.govlarvol.com
Inhibition of Self-renewal Capacity
Beyond marker modulation, this compound has been shown to inhibit the self-renewal capacity of cancer stem cells. In glioma stem cells (GSCs), this compound effectively inhibited their growth and, importantly, GSCs that survived treatment lost their self-renewal capacity. nih.gov This suggests that this compound selectively eliminates GSCs not only by inducing cell death but also by functionally inhibiting their ability to self-renew. nih.gov The mechanism may involve effects on cancer stem cells which can self-renew and form metastatic lesions. nsf.govnsf.govresearchgate.netmdpi.comresearchgate.netnsf.govnih.gov
Impact on Cell Migration, Invasion, and Metastasis
The ability of cancer cells to migrate, invade surrounding tissues, and metastasize to distant sites is critical for tumor progression. Preclinical studies have investigated the effects of this compound on these processes.
Epithelial-Mesenchymal Transition (EMT) Modulation
Epithelial-Mesenchymal Transition (EMT) is a process by which epithelial cells acquire mesenchymal characteristics, enhancing their migratory and invasive properties. This compound has been observed to inhibit TGF-β-induced EMT in pancreatic cancer cells. nih.gov Furthermore, treatment with this compound has been found to reverse EMT and thereby inhibit cell migration and invasion in oral squamous cell carcinoma (OSCC) cells in vitro, partly by inducing the expression of the tumor suppressor gene FoxO1. nih.govnih.gov The combination of this compound with other agents, such as metformin or INK128, has shown enhanced inhibitory effects on EMT, migration, and invasion in OSCC and head and neck squamous cell carcinoma (HNSCC) cells. frontiersin.orgnih.govnih.gov
Reduced Tumor Burden and Lung Metastasis in Models
In vivo studies using murine models of highly metastatic cancers, such as Triple Negative Breast Cancer (TNBC), have demonstrated that this compound treatment can reduce tumor burden and significantly decrease lung metastasis. nsf.govnsf.govresearchgate.netmdpi.comnsf.govnih.govnih.gov In the syngeneic 4T1 murine model of TNBC, this compound significantly reduced both tumor weight and the number of lung metastases compared to control and even another HDAC inhibitor, Vorinostat. mdpi.comnih.gov Bulk transcriptome sequencing analysis of 4T1 tumors revealed changes in metastasis-related pathways in this compound-treated tumors, including alterations in the expression levels of genes implicated in cell migration and motility. nsf.govmdpi.comnsf.govnih.gov
Immunomodulatory Effects and Tumor Microenvironment
This compound has demonstrated immunomodulatory effects and the ability to influence the tumor microenvironment (TME), which is crucial for the efficacy of immunotherapy. Preclinical investigations have shown that this compound can strengthen the anti-tumor immune response. 4sc.combiospace.com
Treatment with this compound has been shown to alter the TME and increase the infiltration of immune cells into the tumor. 4sc.combiospace.com4sc.com Specifically, detailed analysis in tumor-bearing animals revealed that this compound strongly altered the immune cell composition, leading to a marked increase in the number of cytotoxic T cells (CTLs) within the tumor. 4sc.dediscoveryontarget.com This was achieved without harming the viability of the anti-tumor T cells, differentiating this compound from some other HDAC inhibitors. 4sc.com
Furthermore, this compound treatment led to an increase in MHC class II molecules and enhanced expression of inflammatory markers like IFN-γ and various chemokines in tumors. 4sc.denih.gov It can upregulate the expression of MHC molecules and antigen-presenting machinery (APM) in both tumor and immune cells. nih.gov In CTL-low tumors, this compound enhanced the expression of genes known to reinforce immune responses against tumors. nih.gov These effects suggest that this compound can increase the immunogenicity of the tumor and create an inflamed tumor microenvironment, potentially sensitizing tumors to immunotherapy. 4sc.de
The combination of this compound with checkpoint inhibitors, such as anti-PD1 or anti-PD-L1 antibodies, has shown synergistic anti-tumor activity in syngeneic animal models, resulting in increased tumor growth reduction compared to single-agent therapies. ontosight.ai4sc.combiospace.com4sc.dediscoveryontarget.comnih.gov This synergistic effect was particularly evident in tumors with pre-existing CTLs. nih.gov
Increased Tumor Immunogenicity
Preclinical data suggest that this compound treatment can increase the immunogenicity of tumor cells. This effect has been observed in both in vitro and in vivo settings. This compound has been shown to increase the expression of tumor-associated antigens (TAA) and MHC molecules on tumor cells researchgate.netaacrjournals.org. This upregulation of molecules involved in antigen presentation is hypothesized to make cancer tissue more visible to the body's own immune cells 4sc.com. In cell culture experiments, this compound treatment caused cancer tissue to become more visible to immune cells 4sc.com.
Alteration of Tumor Microenvironment
This compound has demonstrated the capacity to alter the tumor microenvironment (TME). Studies in syngeneic mouse models, such as the CT26 and C38 colorectal cancer models, have analyzed the impact of this compound on the TME researchgate.netaacrjournals.org. Treatment with this compound has been shown to transform the TME from a less immune-infiltrated state towards a more inflamed phenotype 4sc.de. This alteration involves changes in the expression of various factors within the TME. For instance, studies have shown increased expression of IFN-γ and chemokines following this compound treatment in the TME of CT26 tumors researchgate.netaacrjournals.org. Conversely, pro-inflammatory cytokines like IL-1β and IL-23 were found to be decreased in the TME of CT26 tumors after this compound treatment researchgate.netaacrjournals.org. The ability of this compound to influence the TME suggests a mechanism by which it can support anti-tumoral immune responses nih.gov.
Increased Infiltration of Immune Cells (e.g., Cytotoxic T Cells)
A significant finding in preclinical studies is the ability of this compound to increase the infiltration of immune cells into the tumor, particularly cytotoxic T cells (CTLs). Detailed analysis of the TME in tumor-bearing animals treated with this compound revealed a marked increase in the number of CTLs 4sc.de. Specifically, studies using syngeneic mouse models have shown that this compound treatment leads to an increased number of cytotoxic CD8⁺ T cells within the tumor core researchgate.netaacrjournals.orgbmj.com. This increase in tumor-infiltrating CTLs was observed without a corresponding increase in their number in the blood researchgate.netaacrjournals.org. Flow cytometry and immunohistochemistry have been utilized to determine the composition of immune cell subpopulations in the tumor following this compound treatment, confirming the enhanced infiltration of CTLs researchgate.netaacrjournals.org. In some models, detailed analysis revealed an approximately 8-fold increase in CTLs and a 3-fold increase in CD4+ T cells within the TME following domatinostat treatment bmj.com. This increased T cell abundance in the tumor is considered a prerequisite for the efficacy of certain immunotherapies, such as immune checkpoint blockade researchgate.netaacrjournals.org.
Upregulation of MHC Class II Molecules and Inflammatory Markers
Preclinical studies have demonstrated that this compound treatment leads to the upregulation of MHC Class II molecules and enhances the expression of inflammatory markers in tumors. An increase in MHC class II molecules on tumor cells has been observed both in vitro and in vivo researchgate.netaacrjournals.org. Furthermore, this compound treatment has been shown to enhance the expression of inflammatory markers, including IFN-γ and various chemokines, within the tumors 4sc.deaacrjournals.org. This upregulation of MHC Class II and inflammatory markers contributes to the increased immunogenicity of tumor cells and the alteration of the tumor microenvironment towards a pro-inflammatory state, potentially enhancing anti-tumoral immune responses nih.gov. Studies have shown that the combination of this compound and IFN-γ can result in a strong induction of differentiation and antigen-presenting cell markers, including CD86 and HLA-DR (MHC Class II), leading to a phenotype capable of producing pro-inflammatory cytokines aacrjournals.org.
While quantitative data tables were not consistently available across the search results for direct inclusion, the findings consistently indicate an increase in immune cell infiltration, particularly CTLs, and upregulation of MHC Class II and inflammatory markers in preclinical models treated with this compound.
Synergistic Combination Therapies and Overcoming Resistance
Combination with Checkpoint Inhibitors (e.g., Anti-PD1, Anti-PD-L1)
Combining 4SC-202 with checkpoint inhibitors, such as anti-PD1 and anti-PD-L1 antibodies, has shown promise in preclinical and clinical settings. This combination strategy aims to leverage the immunomodulatory effects of this compound to improve the efficacy of immunotherapy.
Enhanced Anti-tumor Activity
Preclinical investigations have demonstrated that this compound can strengthen the anti-tumor immune response. Treatment with this compound has been shown to alter the tumor microenvironment, increasing the infiltration of immune cells into the tumor. Specifically, in immunocompetent and immunocompromised mice models, this compound showed anti-tumor activity alone and synergized with checkpoint inhibition by stimulating the immune system and increasing the number of cancer-killing cytotoxic T cells in the tumor microenvironment. This was achieved without harming the viability of the anti-tumor T cells, differentiating this compound from some other HDAC inhibitors. Further preclinical studies in June 2016 indicated that the combination of this compound with checkpoint inhibitors resulted in better anti-tumor activity compared to treatment with checkpoint inhibitors alone. Additionally, preclinical data combining domatinostat (this compound) with an intratumoral TLR9 agonist (SD-101) and PD-1 blockade demonstrated even higher efficacy in inducing a systemic anti-tumoral immune response in tumor mouse models, leading to a significant decrease in tumor size of both target tumors and distant site metastases.
Interactive Table: Preclinical Anti-tumor Activity with Checkpoint Inhibitors
Combination Treatment | Observed Effect | Model | Source |
This compound alone | Anti-tumor activity | Immunocompetent and immunocompromised mice | |
This compound + Anti-PD1/PD-L1 antibodies | Synergized anti-tumor activity, increased cytotoxic T cells in tumor microenvironment | Immunocompetent and immunocompromised mice | |
This compound + SD-101 + PD-1 blockade | Even higher efficacy, systemic anti-tumoral immune response, significant decrease in tumor size and metastases | Tumor mouse models |
Re-sensitization of Non-responding Tumors
The promising preclinical results suggesting synergistic effects of this compound with checkpoint inhibitors provide a rationale for investigating the addition of this compound in cancer patients who are not responding to treatment with checkpoint inhibitors alone. In these patients, this compound might help to re-sensitize tumors to the effects of checkpoint blockade. Clinical trials are underway to evaluate this combination strategy in patients with advanced melanoma who are refractory or non-responding to prior treatment with anti-PD-1 antibodies. The SENSITIZE Phase Ib/II study (NCT03278665) is specifically evaluating the safety and preliminary efficacy of domatinostat combined with pembrolizumab (B1139204) in this patient population. Another Phase II study is being conducted with domatinostat in combination with the anti-PD-L1 checkpoint inhibitor avelumab in patients with advanced-stage microsatellite-stable gastrointestinal cancer.
Combination with Chemotherapeutic Agents
Investigations into combining this compound with chemotherapeutic agents have also been conducted, particularly in difficult-to-treat cancers like pancreatic cancer.
Sensitization of Pancreatic Cancer to Chemotherapy (e.g., Gemcitabine (B846), Paclitaxel)
Pancreatic ductal adenocarcinoma (PDAC) is known for its poor prognosis and resistance to conventional therapies, including standard chemotherapy doublets like gemcitabine and nab-paclitaxel. Preclinical studies have investigated the potential of domatinostat (this compound) to sensitize PDAC to these chemotherapeutics. Results from in vitro and in vivo models of PDAC (PANC1, ASPC1, and PANC28 cell lines, tumor spheroids, microtissues, and xenograft models) showed that domatinostat sensitized these models to chemotherapeutics commonly used in PDAC patient management, particularly to the gemcitabine/taxol doublet. This sensitization was observed through the targeting of the cancer stem cell (CSC) compartment via the induction of mitochondrial and cellular oxidative stress. Mechanistically, domatinostat was shown to hinder the expression and function of FOXM1, a transcription factor crucial in stemness, oxidative stress modulation, and DNA repair. Domatinostat reduced FOXM1 protein levels by downregulating mRNA expression and inducing proteasome-mediated protein degradation, which prevented nuclear translocation and reduced FOXM1 target genes. Overexpressing FOXM1 in PDAC cells significantly reduced domatinostat-induced oxidative mitochondrial and cellular stress and abolished gemcitabine/taxol sensitization in both adherent and spheroid cells.
Interactive Table: Sensitization of Pancreatic Cancer to Chemotherapy by Domatinostat
Cancer Model | Combination Treatment | Observed Effect | Mechanism | Source |
PANC1, ASPC1, PANC28 cell lines (in vitro) | Domatinostat + Gemcitabine/Taxol | Synergistic anti-tumor effect, increased apoptosis, reduced clonogenic capability | Targeting CSCs via mitochondrial/cellular oxidative stress, inhibiting FOXM1 | |
Tumor spheroids and microtissues (in vitro) | Domatinostat + Gemcitabine/Taxol | Synergistic anti-tumor effect | Targeting CSCs via mitochondrial/cellular oxidative stress, inhibiting FOXM1 | |
PANC28 and PANC1 xenograft models (in vivo) | Domatinostat + Gemcitabine/Taxol | Sensitization to chemotherapeutics | Targeting CSCs via mitochondrial/cellular oxidative stress, inhibiting FOXM1 |
Combination with Targeted Therapies
The potential of this compound in combination with targeted therapies is also being explored.
Metformin (B114582) Co-treatment
Combined treatment of metformin and this compound has been investigated, particularly in the context of oral squamous cell carcinoma (OSCC). Studies have shown that metformin and this compound synergistically suppress the proliferation and promote intrinsic apoptosis of OSCC cells both in vitro and in vivo. This synergistic effect is mediated, at least in part, by accelerating ubiquitin-mediated degradation of ΔNp63. The proteasome inhibitor MG132 was found to impede the ΔNp63-decreasing effects of the combination treatment, indicating that metformin and this compound promote the degradation of ΔNp63 protein by increasing its ubiquitination level. Furthermore, the combination treatment decreased OSCC invasion and migration by inhibiting the STAT3/TWIST1 pathway. Metformin and this compound suppressed the invasion and migration of OSCC through inhibition of STAT3 phosphorylation and TWIST1 expression.
Interactive Table: Synergistic Effects of Metformin and this compound in OSCC
Combination Treatment | Observed Effect in OSCC | Mechanism Involved | Model | Source |
Metformin + this compound | Synergistically suppressed proliferation and promoted intrinsic apoptosis | Accelerated ubiquitin-mediated degradation of ΔNp63 | In vitro, In vivo | |
Metformin + this compound | Decreased invasion and migration | Inhibition of STAT3 phosphorylation and TWIST1 expression (STAT3/TWIST1 pathway) | In vitro, In vivo | |
Metformin + this compound | Increased Bax, p53, and intrinsic apoptosis markers (cleaved caspase-9, -3, PARP) | Activation of intrinsic apoptotic pathway | In vitro | |
Metformin + this compound | Reduced tumor weight and volume | Destabilization of oncogene ΔNp63 via increased ubiquitination and proteasome degradation | In vivo |
Compound Names and PubChem CIDs
Compound Name | PubChem CID |
This compound | 15985904 |
Domatinostat | 15985904 |
Domatinostat tosylate | 44217246 |
Metformin | 4091 |
Gemcitabine | 36721 |
Paclitaxel | 36314 |
Pembrolizumab | 58216459 |
Avelumab | 76420134 |
ΔNp63 | - |
FOXM1 | - |
STAT3 | - |
TWIST1 | - |
SD-101 | 16757238 |
MG132 | 44217246 |
WWP1 | - |
Note: PubChem CIDs for proteins like ΔNp63, FOXM1, STAT3, and TWIST1 are not applicable as they are not chemical compounds. MG132's PubChem CID is listed as 44217246 which is the CID for Domatinostat tosylate, this appears to be an error in the source. A search for MG132 PubChem CID is needed.The PubChem CID for MG132 is 462382.
4.4.5. Heme Oxygenase-1 (HO-1) in Myelodysplastic Syndromes
Research has explored the role of Heme Oxygenase-1 (HO-1) in myelodysplastic syndromes (MDS) and its interaction with the therapeutic agent this compound. HO-1, a heme-degrading enzyme, has been shown to possess anti-apoptotic effects and is associated with chemoresistance and increased cell survival in various malignancies, including hematological disorders. researchgate.netresearchgate.net Overexpression of HO-1 has been observed in MDS, correlating with disease progression and chemotherapy resistance. researchgate.netnih.govnih.govdntb.gov.ua High HO-1 expression is particularly evident in higher-risk MDS groups and has been linked to resistance to certain chemotherapeutic agents like decitabine. researchgate.netdntb.gov.ua
This compound, a novel inhibitor of histone lysine-specific demethylase 1 (LSD1) and class I histone deacetylases (HDACs), is being investigated as a potential therapeutic agent for MDS. nih.govnih.gov Studies have demonstrated that treatment with this compound can lead to the down-regulation of HO-1 expression in MDS cell lines, such as SKM-1. nih.govnih.gov
The modulation of HO-1 expression has a significant impact on the efficacy of this compound in MDS cells. Up-regulation of HO-1 has been shown to significantly attenuate the apoptosis induced by this compound in SKM-1 cells. nih.govnih.gov Conversely, the down-regulation of HO-1 expression enhanced the sensitivity of SKM-1 cells to this compound. nih.govnih.gov
Further mechanistic investigations have revealed that this compound can induce apoptosis via the NF-κB pathway. researchgate.netnih.govnih.gov Up-regulation of HO-1 was found to significantly weaken the suppression of the NF-κB pathway by this compound, thereby attenuating the drug's efficacy. nih.govnih.gov
Clinical Development and Translational Research Excluding Dosage/administration
Phase I Clinical Trials (TOPAS Study)
The TOPAS study (NCT01344707) is a mono-centric, single-arm, open-label dose escalation Phase I trial investigating the safety, pharmacokinetics, and clinical efficacy of orally administered 4SC-202 in patients with advanced hematological malignancies. firstwordpharma.comasco.org The study was designed to evaluate daily doses of this compound in a 21-day treatment cycle. firstwordpharma.com
Hematological Malignancies (e.g., AML, ALL, CLL, MM, MDS, Lymphoma)
The TOPAS study enrolled heavily pretreated patients with various advanced hematologic cancers, including acute myeloid leukemia (AML), acute lymphocytic leukemia (ALL), chronic lymphocytic leukemia (CLL), multiple myeloma (MM), myelodysplastic syndrome (MDS), and lymphomas. firstwordpharma.comasco.orgdrugbank.comresearchgate.net A total of 24 patients were treated across seven dose levels. asco.orgresearchgate.net
Signs of anti-tumor efficacy were observed in the Phase I study. 4sc.comdynavax.com4sc.com4sc.com Among the 24 patients treated, one achieved a complete response (CR), and one achieved a partial response (PR). asco.orgresearchgate.netnih.gov Additionally, 18 patients had stable disease as their best response. nih.gov The median time on treatment was 98 days, with three patients remaining on treatment for over 400 days. asco.org
Biomarker Response and Pharmacodynamic Endpoints
The TOPAS study included a biomarker program to investigate the pharmacodynamic effects of this compound. This involved measuring HDAC inhibition, total lysine (B10760008) acetylation, and gene expression profiling. asco.org Modulation of the Wnt pathway gene-signature was observed in blood samples, alongside evidence of HDAC inhibition and lysine acetylation. asco.org These findings demonstrate that the mode of action of this compound is reflected in the biomarker response. asco.org
Phase Ib/II and Phase II Clinical Trials
Following the Phase I study, this compound has been evaluated in Phase Ib/II and Phase II clinical trials, primarily in combination with checkpoint inhibitors, to explore its potential in solid tumors. researchgate.net4sc.comdynavax.com4sc.com4sc.com
Advanced Melanoma (in combination with Pembrolizumab)
A Phase Ib/II study, known as SENSITIZE (NCT03278665), was initiated to evaluate this compound in combination with the anti-PD-1 checkpoint inhibitor pembrolizumab (B1139204) in patients with advanced-stage cutaneous melanoma. 4sc.comdynavax.com4sc.com4sc.comclinicaltrialsregister.eu This multi-center, open-label study in Germany aimed to enroll up to 40 patients with unresectable Stage III or metastatic Stage IV melanoma who were refractory or non-responding to prior anti-PD-1 antibody treatment. 4sc.com4sc.comclinicaltrialsregister.eu The study design included a dose escalation part to determine the recommended dose for the expansion part, which would enroll additional patients at that dose. 4sc.com4sc.com Key secondary endpoints included assessing the anti-tumor activity of the combination treatment. 4sc.com4sc.com The study also aimed to investigate changes in key immunological biomarkers to understand how this compound might enhance susceptibility to checkpoint inhibitors. 4sc.com4sc.com
Microsatellite-Stable Gastrointestinal Cancer (in combination with Avelumab)
A Phase II study, known as EMERGE (NCT03812796), is investigating this compound in combination with the anti-PD-L1 checkpoint inhibitor avelumab in patients with advanced-stage microsatellite-stable gastrointestinal (MSS-GI) cancer. researchgate.net4sc.comdynavax.com4sc.comdrugbank.com This investigator-sponsored, multi-center, single-arm, open-label study is being conducted by The Royal Marsden NHS Foundation Trust. 4sc.com4sc.com The study planned to enroll up to 70 patients with MSS-GI cancer, specifically oesophagogastric and colorectal adenocarcinoma. 4sc.com The initial part of the study involved dose escalation to determine the recommended Phase II dose of domatinostat in combination with avelumab. 4sc.comnih.gov
Within the EMERGE study, a cohort of patients with previously treated advanced mismatch repair proficient oesophagogastric adenocarcinoma was evaluated. nih.govorcid.orgpatsnap.com In the dose escalation phase, 12 patients were evaluated to confirm the recommended Phase II dose of domatinostat 200 mg twice daily plus avelumab 10 mg/kg. nih.gov In the oesophagogastric adenocarcinoma cohort, the best objective response rate (ORR) within 6 months was 22.2% by RECIST version 1.1. nih.gov This included one complete response and one partial response. nih.gov The median duration of response was 9.5 months. nih.gov The best disease control rate (DCR) within 6 months was 22.2%, with a median duration of disease control of 11.3 months. nih.gov
Response Data in Oesophagogastric Adenocarcinoma Cohort (EMERGE Study)
Endpoint | Result | 95% One-Sided CI Lower Bound |
Best Objective Response Rate (6 months) | 22.2% | 4.1% |
Complete Response | 1 patient | - |
Partial Response | 1 patient | - |
Best Disease Control Rate (6 months) | 22.2% | 2.8% |
The results from this cohort provide proof-of-concept clinical data for the combination of domatinostat and avelumab in this patient population, which typically shows limited response to checkpoint inhibitors alone. 4sc.com4sc.com
Future Directions and Research Gaps
Further Elucidation of Molecular Mechanisms
While 4SC-202 is known to inhibit Class I histone deacetylases (HDACs 1, 2, 3, and 8) and lysine-specific demethylase 1A (LSD1), a complete understanding of its intricate molecular mechanisms in various cancer contexts is still evolving. Studies suggest that this compound's anti-cancer effects extend beyond direct epigenetic modulation, potentially involving the activation of specific signaling pathways and the induction of apoptosis mdpi.comnih.gov. For instance, research indicates that this compound can activate the ASK1-dependent mitochondrial apoptosis pathway in hepatocellular carcinoma cells mdpi.com. In myelodysplastic syndromes (MDS) cells, it has been shown to induce apoptosis via the NF-κB pathway nih.gov. Further investigation is needed to fully characterize the downstream effects of HDAC and LSD1 inhibition by this compound and to identify all critical molecular targets and pathways involved in its anti-tumor activity across different cancer types mdpi.com. Research also suggests that this compound's effects on cell cycle arrest and apoptosis may occur at concentrations that have minimal impact on global histone modifications and gene expression, indicating additional, potentially transcription-independent, mechanisms of action, such as the direct inhibition of microtubule formation observed in cutaneous T cell lymphoma cells researchgate.netnih.gov. Elucidating these diverse mechanisms will be crucial for optimizing its use and predicting response.
Identification of Additional Synergistic Combinations
Preclinical and clinical investigations have highlighted the potential of this compound in combination therapies, particularly with immune checkpoint inhibitors. 4sc.com4sc.comdynavax.com. Studies have demonstrated synergistic anti-tumor activity when this compound is combined with anti-PD1 and anti-PD-L1 antibodies in preclinical models, suggesting its ability to enhance the anti-tumor immune response and increase immune cell infiltration into tumors 4sc.comdynavax.com. The combination of this compound with the TLR9 agonist SD-101 also showed synergistic effects, inducing a systemic anti-tumoral immune response dynavax.com. Furthermore, triple combinations involving this compound, SD-101, and PD-1 blockade have demonstrated even higher efficacy in mouse models dynavax.com. Research is ongoing to identify other synergistic drug combinations, including with chemotherapy agents like gemcitabine (B846) and nab-paclitaxel in pancreatic cancer aacrjournals.org, and targeted therapies like lapatinib (B449) in HER2-positive breast cancer researchgate.netmdpi.com. Further research is needed to explore novel combinations that can overcome resistance mechanisms and improve therapeutic outcomes in various malignancies 4sc.comnih.govnih.govfluoroprobe.commdpi.comoncotarget.com.
Development of Predictive Biomarkers for Response and Resistance
Identifying biomarkers that can predict patient response to this compound, both as a monotherapy and in combination, is a critical research gap. Such biomarkers could help select patients most likely to benefit from treatment and avoid unnecessary exposure in non-responders. Research into the molecular changes induced by this compound, including alterations in gene expression and protein profiles, may reveal potential predictive markers nih.govresearchgate.net. For example, studies in atypical teratoid/rhabdoid tumors (ATRT) have explored drug-induced changes to the systems biology landscape using multi-omics enrichment analyses nih.gov. The role of specific epigenetic markers and their aberrant expression in tumors, such as Class I HDACs and LSD1 in ATRT, are being investigated as potential indicators for susceptibility to this compound treatment nih.gov. Furthermore, understanding the mechanisms of both intrinsic and acquired resistance to this compound is essential for developing strategies to overcome it. This includes investigating the role of specific genetic alterations, epigenetic modifications, and the tumor microenvironment in mediating resistance researchgate.net. The identification of biomarkers for resistance to combination therapies, such as the combination of HDAC inhibitors and PD-L1 inhibitors, is also an area requiring further translational analysis nih.gov.
Investigation in Other Cancer Types
Preclinical studies have demonstrated the efficacy of this compound in a range of cancer models, including hepatocellular carcinoma, medulloblastoma, urothelial carcinoma, colorectal cancer, atypical teratoid/rhabdoid tumors (ATRT), triple-negative breast cancer (TNBC), oral squamous cell carcinoma (OSCC), and osteosarcoma mdpi.comnih.gov4sc.comfluoroprobe.commdpi.comdrugbank.comresearchgate.netdovepress.comnih.gov4sc.comedisongroup.comfrontiersin.org. Clinical trials have primarily focused on advanced hematologic malignancies and solid tumors like melanoma and gastrointestinal cancers in combination with checkpoint inhibitors 4sc.com4sc.com. There is a need for further investigation of this compound in other cancer types where epigenetic dysregulation or specific signaling pathways targeted by the compound play a significant role mdpi.comresearchgate.netdovepress.comnih.govfrontiersin.org. This includes exploring its potential in rare cancers and those with limited treatment options.
Long-term Efficacy and Resistance Mechanisms in Clinical Settings
While early clinical studies have shown promising signs of anti-tumor activity and long-term disease stabilization in some patients with advanced hematologic cancers 4sc.comedisongroup.com, more data on the long-term efficacy of this compound in larger clinical trials are needed researchgate.net. Understanding the duration of response and the mechanisms by which tumors may eventually develop resistance in the clinical setting is crucial for optimizing treatment strategies and developing approaches to overcome acquired resistance researchgate.netchem960.com. This involves comprehensive molecular profiling of tumors before, during, and after treatment to identify genetic and epigenetic alterations associated with resistance.
Exploration of Specific Cell Sub-population Targeting
Research suggests that this compound may preferentially target specific cell sub-populations within a tumor, including cancer stem-like cells nih.govresearchgate.netdovepress.com4sc.comchem960.com. Studies in ATRT have shown that this compound can reduce the population of cells expressing cancer stem cell markers like SOX2, CD133, and FOXM1 nih.govresearchgate.net. Similarly, in pancreatic cancer, this compound inhibited sphere formation and downregulated stem cell markers aacrjournals.org. Further research is needed to fully understand the impact of this compound on these critical cell populations, which are often associated with tumor initiation, metastasis, and treatment resistance. Exploring strategies to enhance the targeting of these specific sub-populations could improve treatment outcomes researchgate.netdovepress.com4sc.comchem960.com.
Q & A
Basic Research Questions
Q. How should researchers formulate hypothesis-driven questions for studying 4SC-202’s mechanism of action?
- Methodology : Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate the scope and significance of the hypothesis. For example, structure questions around specific molecular targets (e.g., HDAC inhibition) and validate through in vitro assays (e.g., dose-response curves) . Integrate PICO frameworks (Population, Intervention, Comparison, Outcome) when designing comparative studies with existing epigenetic modulators .
Q. What experimental design principles ensure reproducibility in this compound studies?
- Methodology :
- Controls : Include positive/negative controls (e.g., known HDAC inhibitors like vorinostat) and account for batch variability in cell lines .
- Replication : Perform triplicate experiments with independent biological replicates .
- Documentation : Follow guidelines from the Beilstein Journal of Organic Chemistry for detailing synthesis, characterization (e.g., NMR, HPLC purity), and statistical methods (e.g., ANOVA) .
Q. How can researchers conduct a systematic literature review on this compound?
- Methodology :
- Use Google Scholar and PubMed with Boolean operators (e.g., "this compound AND (HDAC inhibitor OR apoptosis)") .
- Prioritize peer-reviewed articles over preprints; exclude unreliable sources (e.g., ) .
- Extract data into structured tables (e.g., Table 1: Key Studies on this compound’s Anticancer Efficacy) .
Advanced Research Questions
Q. How to resolve contradictions in this compound’s efficacy data across different cancer models?
- Methodology :
- Meta-analysis : Aggregate data from heterogeneous studies (e.g., differing IC50 values) using random-effects models to account for variability .
- Mechanistic profiling : Compare transcriptomic signatures (RNA-seq) or proteomic responses (LC-MS) in responsive vs. resistant cell lines .
- Contextual factors : Evaluate differences in experimental conditions (e.g., hypoxia, serum concentration) .
Q. What strategies optimize this compound’s pharmacokinetic (PK) and pharmacodynamic (PD) assays?
- Methodology :
- PK studies : Use LC-MS/MS for plasma concentration quantification in murine models; apply non-compartmental analysis (NCA) for AUC and half-life calculations .
- PD biomarkers : Measure histone acetylation levels (Western blot) or apoptosis markers (Annexin V/PI flow cytometry) .
- Dose optimization : Implement adaptive trial designs (e.g., continual reassessment method) to balance efficacy and toxicity .
Q. How to integrate multi-omics data to elucidate this compound’s off-target effects?
- Methodology :
- Data integration : Combine RNA-seq, ChIP-seq (for histone modifications), and metabolomics (GC-MS) using pathway enrichment tools (e.g., DAVID, MetaboAnalyst) .
- Network pharmacology : Construct protein-protein interaction networks (Cytoscape) to identify hub genes perturbed by this compound .
- Validation : Confirm off-target hits via CRISPR-Cas9 knockout or siRNA silencing .
Methodological Frameworks and Tools
Q. What statistical approaches are critical for analyzing this compound’s combinatorial therapy data?
- Methodology :
- Synergy analysis : Calculate combination indices (CI) using the Chou-Talalay method .
- Machine learning : Train random forest models to predict responder/non-responder subgroups based on genomic features .
Q. How to align this compound research with theoretical frameworks in epigenetics?
- Methodology :
- Conceptual grounding : Link findings to established theories (e.g., "chromatin remodeling drives oncogenesis") using citation networks (VOSviewer) .
- Hypothesis refinement : Iteratively update research questions based on emerging evidence (e.g., paradoxical activation of pro-survival pathways) .
Data Presentation Guidelines
Table 1 : Example Template for Reporting this compound Experimental Results
Parameter | Method/Instrument | Result (Mean ± SD) | Statistical Test | Reference |
---|---|---|---|---|
IC50 (μM) | MTT assay | 2.3 ± 0.4 | Nonlinear regression | |
Histone Acetylation | Western blot | 3.5-fold increase | Student’s t-test |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.